4-Cyanocinnamic acid

Übersicht

Beschreibung

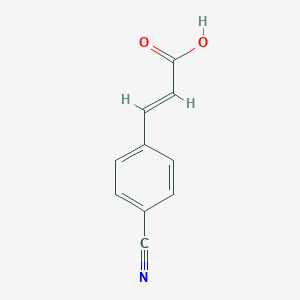

4-Cyanocinnamic acid is an organic compound belonging to the cinnamic acid family. It is characterized by the presence of a cyano group (-CN) attached to the fourth position of the benzene ring in the cinnamic acid structure. This compound is known for its applications in various fields, including chemistry, biology, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Cyanocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_4(\text{CN})\text{CH}=\text{CHCOOH} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product.

Analyse Chemischer Reaktionen

Chemical Reactions Involving 4-Cyanocinnamic Acid

This compound undergoes several notable chemical reactions, which can be categorized as follows:

Photochemical Reactions

One of the most interesting aspects of this compound is its photochemical reactivity, particularly in solid-state conditions. It has been observed that this compound can participate in [2 + 2] cycloadditions under UV light, which are temperature-dependent reactions:

-

At lower temperatures, this compound exhibits limited reactivity.

-

When heated to approximately 130 °C, it becomes reactive due to increased molecular motion within its crystal structure.

This behavior contrasts with its structural isomer, 3-cyanocinnamic acid, which shows different reactivity patterns under similar conditions .

Oxidation Reactions

This compound can also undergo oxidation reactions, typically facilitated by acidic conditions. These reactions may lead to the formation of various products depending on the oxidizing agent used and the specific reaction conditions applied.

Esterification Reactions

The carboxylic acid group in this compound can react with alcohols to form esters through an esterification reaction. This process generally requires an acid catalyst and can be summarized as follows:

The resulting esters have potential applications in various fields, including pharmaceuticals and materials science.

Biological Interactions

Research has indicated that this compound may interact with biological systems at the molecular level, potentially acting as a therapeutic agent. Its mechanisms of action are still being studied but may involve interactions with specific enzymes or biological pathways.

Material Science

In materials science, derivatives of cyanocinnamic acids have been explored for their potential applications in developing new materials with unique properties, such as photonic devices or sensors.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 4-cyanocinnamic acid derivatives as anticancer agents. For example, novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated for their efficacy against cancer cell proliferation. In vitro studies demonstrated that these derivatives exhibited significantly enhanced inhibition of cancer cell growth compared to traditional compounds like cyano-hydroxycinnamic acid (CHC) . The lead compounds showed IC values ranging from 6 to 93 µM, indicating their potential for therapeutic use in treating colorectal cancer .

Mechanism of Action

The mechanism of action for these compounds involves inhibition of monocarboxylate transporters (MCTs), which are crucial for cellular metabolism. The lead derivatives displayed potent inhibition of MCT1, with IC values as low as 97 nM, suggesting a dual action on glycolysis and mitochondrial metabolism . This dual targeting represents a promising strategy for enhancing the efficacy of cancer therapies.

Analytical Chemistry

MALDI-TOF Mass Spectrometry

This compound has been utilized as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). It serves as an effective matrix for analyzing biomolecules due to its favorable ionization properties. The compound's ability to form uniform cocrystals and its absorption characteristics make it suitable for detecting low molecular weight compounds and peptides .

Comparative Studies

In comparative studies with other matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), this compound demonstrated superior performance in terms of sensitivity and sequence coverage during peptide mass fingerprinting . This capability is particularly beneficial in proteomic studies where accurate identification of proteins and their modifications is critical.

Materials Science

Polymer Chemistry

In materials science, this compound derivatives have been explored for their potential in developing advanced polymers with specific properties. These compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Photonic Applications

The photophysical properties of this compound make it a candidate for use in photonic devices. Its ability to undergo photoisomerization can be harnessed in applications such as optical switches and sensors, where light-induced changes in material properties are utilized .

Summary Table of Applications

| Application Area | Description | Key Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agent; MCT inhibition | Enhanced cell proliferation inhibition; low IC values |

| Analytical Chemistry | MALDI-TOF MS matrix | Superior sensitivity; better sequence coverage compared to CHCA |

| Materials Science | Advanced polymers; photonic applications | Improved thermal stability; potential use in optical devices |

Case Studies

- Anticancer Efficacy Study : A study published in Scientific Reports evaluated several derivatives of cyanocinnamic acids against colorectal cancer cell lines. Results indicated that lead compounds not only inhibited cell proliferation but also altered metabolic pathways crucial for cancer survival .

- MALDI-TOF Performance Evaluation : Research conducted on the effectiveness of different MALDI matrices found that this compound provided cleaner backgrounds and higher sensitivity for peptide analysis compared to traditional matrices .

Wirkmechanismus

The mechanism of action of 4-cyanocinnamic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxycinnamic acid: Similar structure but with a hydroxyl group instead of a cyano group.

4-Methoxycinnamic acid: Contains a methoxy group in place of the cyano group.

4-Chlorocinnamic acid: Features a chlorine atom instead of a cyano group.

Uniqueness: 4-Cyanocinnamic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-Cyanocinnamic acid, a derivative of cinnamic acid, is an organic compound with the molecular formula . It has garnered attention in various fields due to its diverse biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings and data from various studies.

Chemical Structure and Properties

The structural characteristics of this compound are significant in determining its biological activity. The compound features a trans configuration with a cyano group positioned para to the carboxylic acid group on the phenyl ring. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

This compound exhibits notable antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Research has shown that it scavenges free radicals effectively, thereby protecting cells from oxidative damage. This activity is essential in preventing cellular aging and various diseases linked to oxidative stress.

Anticancer Activity

The potential of this compound as an anticancer agent has been explored extensively. Studies indicate that it can inhibit cancer cell proliferation through multiple mechanisms:

- Monocarboxylate Transporter Inhibition : this compound acts as an inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are often overexpressed in cancer cells, facilitating their metabolic demands. By inhibiting these transporters, this compound disrupts the metabolic pathways that support tumor growth .

- Cell Viability Reduction : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal cancer cells . The compound's efficacy appears to be dose-dependent, with lower concentrations yielding less pronounced effects.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.79 | Inhibition of glycolysis and mitochondrial respiration |

| HeLa | 1.35 | MCT inhibition leading to reduced lactate transport |

| WiDr | 97 | Disruption of metabolic pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies. For instance, studies have reported that derivatives of cinnamic acid can effectively inhibit non-tuberculous mycobacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound contribute to its therapeutic potential. By modulating inflammatory pathways, it may help alleviate conditions associated with chronic inflammation. This activity is particularly relevant in diseases such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study published in Molecules demonstrated that various derivatives of cinnamic acids exhibit significant anticancer properties through MCT inhibition and modulation of metabolic pathways .

- Research focusing on α-cyano-4-hydroxycinnamic acid (a related compound) revealed its effectiveness as an aldose reductase inhibitor, showcasing the potential for similar mechanisms in this compound .

Eigenschaften

IUPAC Name |

(E)-3-(4-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVZQKYCNGNRBV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277921 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-94-7, 18664-39-6 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18664-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solid-state structure of 4-cyanocinnamic acid influence its photochemical reactivity?

A: While the provided abstracts don't delve into the specific structural features influencing this compound's photochemical reactivity, they highlight a key factor: molecular motion within the crystal lattice. Research suggests that this compound, unlike its isomer 3-cyanocinnamic acid, possesses sufficient molecular freedom in its crystal structure to undergo [2+2] topochemical cycloadditions upon irradiation. [] This suggests that the arrangement of molecules and the degree of freedom they have to move and interact within the crystal lattice play a crucial role in dictating its photoreactivity.

Q2: Can electrochemical methods be used to study the properties of this compound?

A: Yes, electrochemical techniques offer valuable insights into the behavior of this compound. Although the provided abstract doesn't contain specific data, it indicates that polarographic analysis has been employed to study this compound and its ethyl ester. [] This suggests that researchers leverage electrochemical methods to investigate electron transfer processes, redox potentials, and other electrochemical characteristics of this compound, potentially revealing information about its reactivity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.